molecular formula C14H19N3O9 B046492 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose CAS No. 171032-74-9

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose

Cat. No. B046492
M. Wt: 373.32 g/mol
InChI Key: QKGHBQJLEHAMKJ-GNMOMJPPSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose from D-mannose involves the use of diethylaminosulfur trifluoride (DAST) to achieve the inversion of configuration at the C-2 position, leading to the formation of the azido group. This method provides an efficient route to the target molecule, overcoming the limitations of previous approaches that required tedious, multistep processes (Pavliak & Kováč, 1991).

Molecular Structure Analysis

High-resolution mass spectrometry and crystallography studies reveal the detailed fragmentation pathways and molecular conformation of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-α-D-glucopyranose and its derivatives. These analyses provide insights into the stability and reactivity of the molecule under various conditions (Dougherty et al., 1973).

Chemical Reactions and Properties

The chemical behavior of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose is characterized by its reactions with different reagents and under various conditions. For instance, its conversion to glycosyl halides and subsequent glycosylation reactions highlight its utility in synthesizing a-glycosidic linkages. The azido group can be readily transformed into amino or acylamino functionalities, expanding the scope of its application in the synthesis of complex glycostructures (Pavliak & Kováč, 1991).

Physical Properties Analysis

The physical properties of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose, such as solubility, melting point, and crystalline structure, are critical for its handling and application in various synthetic procedures. These properties are influenced by the acetyl and azido substituents, which affect its reactivity and stability (Dougherty et al., 1973).

Chemical Properties Analysis

The chemical properties of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose are defined by its reactivity towards nucleophiles, electrophiles, and various reagents. These properties are crucial for its use in organic synthesis, especially in the formation of glycosidic bonds and the introduction of various functional groups into carbohydrate molecules (Pavliak & Kováč, 1991).

Scientific Research Applications

Overview of Cyclodextrins and Derivatives

Cyclodextrins, a family of cyclic oligosaccharides consisting of glucopyranose subunits, have been extensively studied for their versatility in scientific research. Due to their ability to form inclusion complexes with various molecules, cyclodextrins and their synthetic derivatives, including 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose, have found applications across a broad range of fields such as pharmaceuticals, drug delivery, cosmetics, and food industry (Sharma & Baldi, 2016).

Chemical Modification of D-Glucans

Chemical modification of D-glucans, including acetylation, enhances their solubility and potentially alters their biological activities. Studies have shown that chemically modified glucans, through processes like acetylation, exhibit increased biological activities, such as antioxidation and anticoagulation, which are significant in the chemical and pharmaceutical sectors (Kagimura et al., 2015).

Biotechnological Applications

The enzymatic and structural properties of maltooligosaccharide-forming amylases, which hydrolyze starch into maltooligosaccharides composed of α-D-glucopyranosyl units, highlight the importance of glucopyranose derivatives in industrial applications. These enzymes, by breaking down starch, produce maltooligosaccharides that have various uses in the food and pharmaceutical industries (Pan et al., 2017).

Glucosinolate and Pyrolysis Research

The structural diversity and metabolism of glucosinolates, which are characterized by a glucopyrano unit, have been explored to understand their potential in plant defense and as bioactive compounds in human health. Research into the pyrolysis of sugars, including glucopyranose derivatives, provides insights into the production of biofuels and biochemicals, highlighting the adaptability and significance of these compounds in both natural and engineered processes (Blažević et al., 2019; Sanders et al., 2003).

Safety And Hazards

The original safety concerns regarding the synthesis and handling/storage of azide transfer reagents used in the synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose have been taken into account . A reliable and scalable procedure for its preparation has been provided .

Future Directions

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles have been investigated for efficient and prospective in vivo metabolic processing . Preliminary in vivo studies with un-encapsulated Ac42AzGlc showed poor engineering of cardiac glycoproteins, opening up avenues for Ac42AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .

properties

IUPAC Name

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGHBQJLEHAMKJ-GNMOMJPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose

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